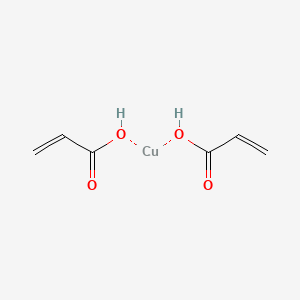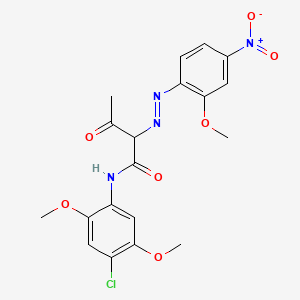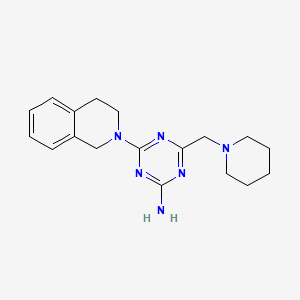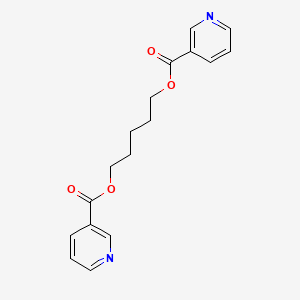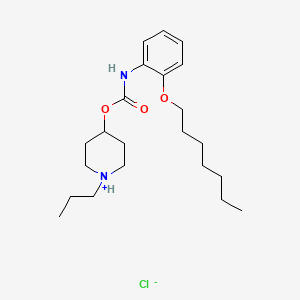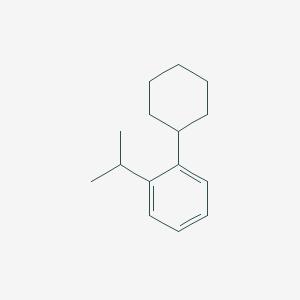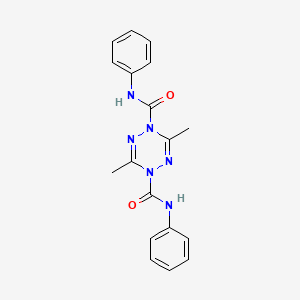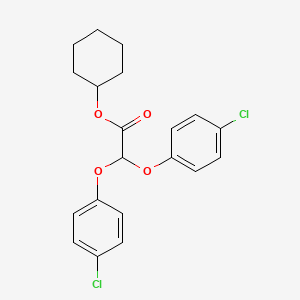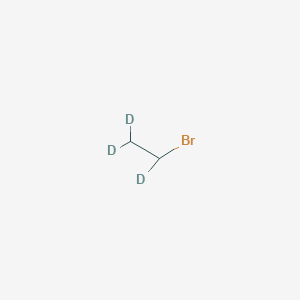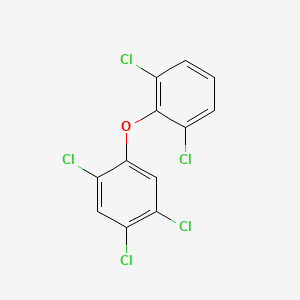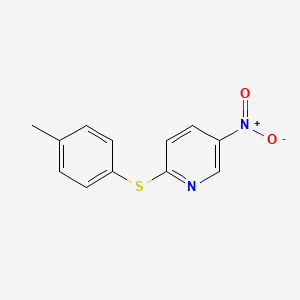
5-Nitro-2-p-tolylmercaptopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-p-tolylmercaptopyridine is a chemical compound with the molecular formula C12H10N2O2S. It is a derivative of pyridine, featuring a nitro group at the 5-position and a p-tolylmercapto group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-p-tolylmercaptopyridine typically involves the nitration of pyridine derivatives. One common method is the nitration of 2-p-tolylmercaptopyridine using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-p-tolylmercaptopyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized pyridine compounds .
Applications De Recherche Scientifique
5-Nitro-2-p-tolylmercaptopyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Nitro-2-p-tolylmercaptopyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitronicotinamide: A similar compound with a nitro group at the 5-position of the pyridine ring.
3-Amino-5-nitropyridine: Another related compound with an amino group at the 3-position and a nitro group at the 5-position
Uniqueness
5-Nitro-2-p-tolylmercaptopyridine is unique due to the presence of both a nitro group and a p-tolylmercapto group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H10N2O2S |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfanyl-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O2S/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 |
Clé InChI |
BEYXHJRPRSVFMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


